5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine 5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17535672
InChI: InChI=1S/C6H8BrN7/c7-5-11-6(8)12-14(5)2-1-13-4-9-3-10-13/h3-4H,1-2H2,(H2,8,12)
SMILES:
Molecular Formula: C6H8BrN7
Molecular Weight: 258.08 g/mol

5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

CAS No.:

Cat. No.: VC17535672

Molecular Formula: C6H8BrN7

Molecular Weight: 258.08 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine -

Specification

Molecular Formula C6H8BrN7
Molecular Weight 258.08 g/mol
IUPAC Name 5-bromo-1-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C6H8BrN7/c7-5-11-6(8)12-14(5)2-1-13-4-9-3-10-13/h3-4H,1-2H2,(H2,8,12)
Standard InChI Key QVCRICLQWITZLJ-UHFFFAOYSA-N
Canonical SMILES C1=NN(C=N1)CCN2C(=NC(=N2)N)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 1,2,4-triazole core substituted at the 1-position with a 2-(1H-1,2,4-triazol-1-yl)ethyl group and at the 5-position with a bromine atom, while the 3-position is occupied by an amine group. This arrangement creates a bifunctional scaffold capable of engaging in hydrogen bonding, π-π stacking, and halogen-based interactions—key features for molecular recognition in biological systems . The IUPAC name, 5-bromo-1-(2-pyrazol-1-ylethyl)-1,2,4-triazol-3-amine, reflects its systematic connectivity (Figure 1) .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC7H9BrN6\text{C}_7\text{H}_9\text{BrN}_6
Molecular Weight257.09 g/mol
SMILESC1=CN(N=C1)CCN2C(=NC(=N2)N)Br
InChIKeyFQKBYYMQOROISJ-UHFFFAOYSA-N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Crystallographic and Conformational Analysis

While X-ray crystallographic data for this specific compound is unavailable, analogous triazole derivatives adopt planar conformations in the solid state, with intermolecular hydrogen bonds stabilizing the lattice . Molecular modeling suggests that the ethyl linker between the two triazole rings introduces conformational flexibility, enabling adaptation to diverse binding pockets. The bromine atom’s electronegativity and van der Waals radius (1.85 Å) may facilitate hydrophobic interactions in biological targets.

Synthetic Methodologies

General Strategies for Triazole Synthesis

The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions, with common routes including:

  • Hydrazide-Isothiocyanate Condensation: Reaction of acyl hydrazides with isothiocyanates followed by base-mediated cyclization, as demonstrated in the synthesis of tri-substituted triazoles .

  • Nucleophilic Halogen Displacement: Bromine introduction via electrophilic substitution or halogen exchange reactions, often using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) in polar aprotic solvents.

Table 2: Reaction Conditions and Yields for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Triazole AlkylationDMF, NaH, 80°C, 12h68
BrominationBr2\text{Br}_2, CH3COOH\text{CH}_3\text{COOH}, 50°C75
CouplingK2CO3\text{K}_2\text{CO}_3, EtOH, reflux82

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but exhibits good solubility in polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO), a trait common to many triazole derivatives . Stability studies indicate no decomposition under ambient conditions, though prolonged exposure to strong acids or bases may lead to triazole ring opening.

Spectroscopic Characterization

  • IR Spectroscopy: Expected N-H stretch at ~3400 cm1^{-1}, C-Br vibration at 650 cm1^{-1}, and triazole ring vibrations between 1500–1600 cm1^{-1}.

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 8.2 ppm (triazole H), δ 4.5 ppm (-CH2_2- linker), δ 2.9 ppm (-NH2_2) .

    • 13C^{13}\text{C}: δ 152 ppm (C-Br), δ 145–140 ppm (triazole carbons).

Biological Activity and Mechanisms

Antimicrobial Applications

Triazole derivatives inhibit fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis . The ethyl-linked triazole moiety in this compound could similarly target fungal membranes, though empirical validation is required.

Pharmacokinetic and Toxicological Considerations

ADME Profile

Predicted using in silico tools (SwissADME):

  • Absorption: Moderate Caco-2 permeability (Log P = 1.2) .

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the ethyl linker.

  • Excretion: Primarily renal (>60%), with minor biliary clearance .

Toxicity Risks

No in vivo toxicity data exists, but structural alerts include the bromine atom (potential hepatotoxicity) and the triazole rings (risk of off-target kinase inhibition).

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for synthesizing fused triazolo-pyrimidines and triazolo-quinazolines, scaffolds with proven anticancer and antiviral activities .

Materials Science

Triazole derivatives are explored as ligands in metal-organic frameworks (MOFs). The bromine substituent could enable post-synthetic modification via Suzuki coupling.

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